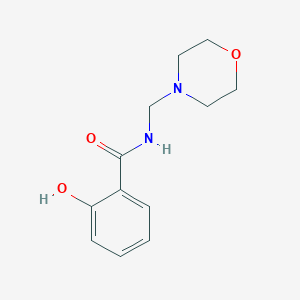![molecular formula C9H14N4O6 B13988444 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide CAS No. 76143-41-4](/img/structure/B13988444.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- is a compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the use of azides and alkynes as starting materials, with copper sulfate and sodium ascorbate as catalysts. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound often involves scalable synthesis methods. One such method includes the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step. This approach is advantageous for large-scale production due to its simplicity and cost-effectiveness .
化学反応の分析
Types of Reactions
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
科学的研究の応用
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise as an antiviral and anticancer agent, with studies indicating its effectiveness against various types of cancer cells and viruses
作用機序
The mechanism of action of 1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit certain enzymes and receptors, thereby disrupting the biological processes necessary for the survival of cancer cells or viruses. The exact molecular pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
1H-1,2,3-triazole-4-carboxamide: A simpler triazole derivative with similar chemical properties.
5-amino-1H-1,2,3-triazole-4-carboxamide: Another triazole compound with potential medicinal applications
Uniqueness
1H-1,2,3-triazole-4-carboxamide,5-(hydroxymethyl)-1-b-d-ribofuranosyl- is unique due to its specific structure, which includes a ribofuranosyl group. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry research .
特性
CAS番号 |
76143-41-4 |
|---|---|
分子式 |
C9H14N4O6 |
分子量 |
274.23 g/mol |
IUPAC名 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C9H14N4O6/c10-8(18)5-3(1-14)13(12-11-5)9-7(17)6(16)4(2-15)19-9/h4,6-7,9,14-17H,1-2H2,(H2,10,18) |
InChIキー |
TXFOEENGEMYALG-UHFFFAOYSA-N |
正規SMILES |
C(C1C(C(C(O1)N2C(=C(N=N2)C(=O)N)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


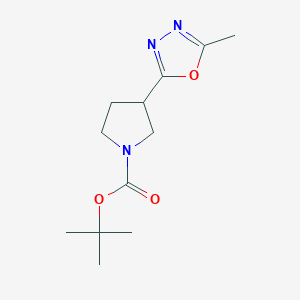
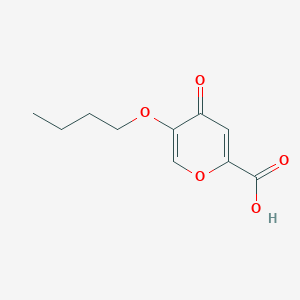
![tert-Butyl 1-thioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13988381.png)
![1-Oxa-2-azaspiro[4.5]dec-2-en-3-amine](/img/structure/B13988383.png)
![Benzyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13988384.png)
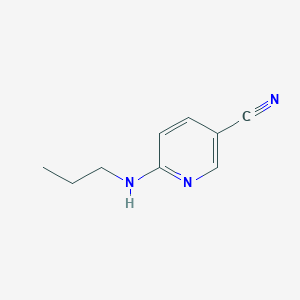
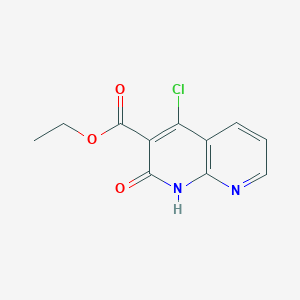
![4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one](/img/structure/B13988398.png)
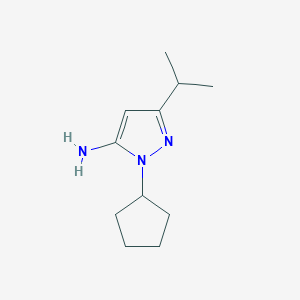


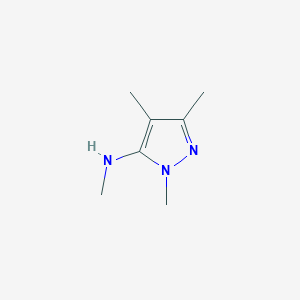
![4-[2-(4-Methylphenyl)-2-propanyl]-N-phenylaniline](/img/structure/B13988426.png)
